Lissamine Green

Ophthalmology Dry Eye Disease Patient Comfort

Select Lissamine Green for its validated, reproducible conjunctival staining, a critical biomarker for dry eye disease (DED) clinical trials. Unlike Rose Bengal, it offers superior patient tolerability with significantly lower discomfort scores (2.42 vs. 4.58) and avoids cytotoxicity to healthy epithelial cells. As the preferred dye for bulbar conjunctiva assessment, its precise formulation ensures consistent diagnostic outcomes, making it an indispensable reagent for ophthalmic research and high-throughput safety screening of new contact lens materials.

Molecular Formula C37H34ClN2O6S2-
Molecular Weight 702.3 g/mol
CAS No. 11096-63-2
Cat. No. B076095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLissamine Green
CAS11096-63-2
Molecular FormulaC37H34ClN2O6S2-
Molecular Weight702.3 g/mol
Structural Identifiers
SMILESCCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5Cl
InChIInChI=1S/C37H35ClN2O6S2/c1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46/h5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46)/p-1
InChIKeyKZMRYBLIGYQPPP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1.5 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lissamine Green CAS 11096-63-2: Essential Ophthalmic Vital Dye Specifications and Procurement Overview


Lissamine Green (LG), also designated as Acid Green 50, Wool Green S, or C.I. 44090, is a synthetic triphenylmethane-derived organic acid dye [1]. In ophthalmology, it is utilized as a vital stain for devitalized or damaged epithelial cells, enabling the assessment of ocular surface integrity, particularly for the detection of conjunctival irregularities, inflammation, and dry eye disease [2]. With a maximum absorption wavelength (λmax) of 633-637 nm in water [3], LG provides a distinct green stain that offers excellent contrast against the red background of the ocular surface. Its molecular formula is typically represented as C27H25N2NaO7S2 with a molecular weight of approximately 576.6 g/mol for the sodium salt form (Lissamine Green B) [4]. Clinically, LG is most commonly applied as a 1% solution, either from impregnated paper strips or as a compounded solution.

Why Lissamine Green Procurement Cannot Be Substituted with Generic 'Vital Dyes': Key Differentiators for Dry Eye Diagnostics


In ophthalmic diagnostics, the selection of a vital dye is not trivial; substituting one dye for another in a clinical or research protocol can lead to inconsistent data and compromised patient care. While several dyes are used for ocular surface staining—including Rose Bengal (RB), Fluorescein Sodium, and Erythrosin B—their mechanisms of action, staining selectivity, patient tolerability, and clinical utility differ significantly. For instance, although both LG and RB stain devitalized cells, RB is known to be cytotoxic to healthy proliferating epithelial cells and causes significant patient discomfort [1]. Fluorescein, the gold standard for corneal staining, demonstrates lower sensitivity for detecting early or subtle conjunctival damage [2]. Furthermore, the physical and chemical properties of LG, such as its specific absorption maxima and solubility, necessitate precise formulation to ensure reliable and reproducible staining, which is often not achieved with generic dye powders [3]. Therefore, substituting LG with a 'similar' vital dye without quantitative justification introduces unacceptable variability in diagnostic and research outcomes. The evidence below establishes the specific, quantifiable advantages of Lissamine Green over its closest clinical comparators.

Lissamine Green Quantitative Evidence Guide: Head-to-Head Performance Data vs. Rose Bengal and Fluorescein


Superior Patient Tolerability vs. Rose Bengal: Quantified Reduction in Ocular Discomfort in Dry Eye Patients

Lissamine Green demonstrates significantly better patient tolerability than Rose Bengal. In a direct head-to-head comparison involving patients with keratoconjunctivitis sicca (dry eye), the mean sensation score (on a 0-5 graded scale) was 2.42 for Lissamine Green 1% solution, compared to 4.58 for Rose Bengal 1% solution (P = 0.00006) [1]. This indicates a 47.2% lower discomfort score for Lissamine Green. This finding is corroborated by another independent study which also reported a significantly lower mean sensation score and shorter duration of symptoms for Lissamine Green compared to Rose Bengal in dry eye patients [2].

Ophthalmology Dry Eye Disease Patient Comfort

Equivalent Diagnostic Efficacy with Less Cytotoxicity: Lissamine Green vs. Rose Bengal in Staining Scores

While providing significantly better tolerability, Lissamine Green achieves diagnostic equivalence to Rose Bengal in terms of objective staining scores. In the same study by Manning et al., there was no significant difference in objective staining scores between the two dyes for both dry eye patients and normal subjects [1]. A subsequent study further substantiates this, confirming no significant difference in objective staining scores between Lissamine Green and Rose Bengal [2]. Importantly, in vitro work demonstrates that Rose Bengal adversely affects human corneal epithelial (HCE) cell viability and stains normal proliferating cells, whereas Lissamine Green exhibits neither of these characteristics [3].

Ophthalmology Diagnostic Accuracy Cytotoxicity

Quantified Staining Sensitivity Differential: Yellow-Filtered Fluorescein vs. Lissamine Green in Conjunctival Damage Detection

A 2015 study directly compared the conjunctival staining sensitivity of Lissamine Green (LG) against Fluorescein Sodium observed with a yellow barrier filter. The study found that the sum of the conjunctival staining grade (0-10, Oxford scheme) for the nasal and temporal conjunctiva was 4.7 ± 2.5 for Fluorescein, which was significantly higher than the 4.1 ± 2.5 score obtained with Lissamine Green (p = 0.005) [1]. This 0.6-point difference (12.8% higher score for Fluorescein) was corroborated by a higher contrast score (34.6 ± 12.0 vs. 23.4 ± 8.1 for temporal staining; p = 0.003), indicating that while LG is a specific marker for devitalized cells, yellow-filtered fluorescein may be a more sensitive detector of overall conjunctival epithelial disruption.

Ophthalmology Dry Eye Disease Diagnostic Sensitivity

Stable Formulation and Product Consistency: Quantified Variance in Staining Intensity Between Commercial Lissamine Green Products

The performance of Lissamine Green is not uniform across all commercial sources. A 2025 study comparing the physical characteristics and staining outcomes of different LG-impregnated strips demonstrated significant inter-product variability. The in vivo study found that application of I-DEW strips resulted in significantly less conjunctival staining than GreenGlo strips (p < 0.001) [1]. Furthermore, among identical I-DEW strips, a double application technique (two applications, one minute apart) produced significantly higher staining intensity compared to a single application (p = 0.042) [1]. The study also found that LG concentration in the strip tip increased significantly with longer saline retention time (F = 964.1, p < 0.001) [1].

Ophthalmology Quality Control Formulation Science

Ophthalmic Solution Stability: A Patent-Protected Formulation for Long-Term Diagnostic Use

A key limitation of Lissamine Green is its reduced water solubility and the consequent instability of aqueous solutions, which has historically necessitated the use of inconvenient paper strips that are hydrated immediately before use [1]. A patented ophthalmic solution (OFTALAB SRL, 2020) addresses this by claiming a formulation of Lissamine Green that is 'particularly stable over time and well tolerated by the eye' [1]. This innovation directly overcomes the technical drawbacks of both extemporaneously prepared solutions and strip-based application, which can cause patient discomfort from direct eye contact [1].

Ophthalmology Formulation Science Stability

Utility as a Stable Clinical Trial Endpoint: Quantified Modifiability and Reproducibility in Dry Eye Studies

A 2024 analysis of data from 494 subjects in two identically designed dry eye clinical trials demonstrated the utility of Lissamine Green (LG) conjunctival staining as a valid, stable, and modifiable endpoint [1]. The study found that LG conjunctival staining scores were more consistent than Schirmer's Test scores (with a 25% change from baseline threshold used as a benchmark for variability) and displayed a significant correlation with symptom scores [1]. Furthermore, the modifiability of LG staining to a controlled adverse environment was established, with nasal LG staining showing the most similar percent change to nasal fluorescein staining [1].

Dry Eye Disease Clinical Trial Design Biomarkers

Optimal Lissamine Green Application Scenarios in Clinical Diagnostics and Ophthalmic Research


Diagnosis and Monitoring of Dry Eye Disease (DED) in Clinical Trials and Practice

Lissamine Green is ideally suited for the diagnosis and longitudinal monitoring of Dry Eye Disease. Its high patient tolerability, proven equivalence to Rose Bengal in staining devitalized cells [1], and superior reproducibility as a clinical trial endpoint [2] make it the preferred vital dye for assessing conjunctival damage. This application is directly supported by the evidence of significantly lower discomfort scores (2.42 vs. 4.58) and lower variability in repeated measurements compared to Schirmer's Test [REFS-1, REFS-2].

Combination Staining Protocols for Simultaneous Corneal and Conjunctival Assessment

For comprehensive ocular surface assessment, Lissamine Green can be effectively combined with Fluorescein Sodium. A mixture of 2% Fluorescein and 1% Lissamine Green has been shown to provide excellent simultaneous corneal and conjunctival staining without causing patient discomfort [3]. This application is supported by evidence that the mixture is more efficacious than individual dyes for dual-region staining and that the fluorescence of fluorescein is not significantly altered by the addition of Lissamine Green [3].

In Vitro Research on Ocular Surface Toxicity and Cellular Viability

Lissamine Green is a valuable reagent for in vitro studies investigating ocular surface toxicity and cellular health. Its selective staining of membrane-damaged epithelial cells, while sparing healthy proliferating cells, allows for the differentiation between viable and non-viable cell populations [4]. This makes it a more precise tool than Rose Bengal for assays where preservation of healthy cell architecture is critical, as evidenced by its lack of effect on normal human corneal epithelial cells in culture [4].

High-Throughput Ophthalmic Screening in Contact Lens and Pharmaceutical Development

The development of stable, ready-to-use Lissamine Green ophthalmic solutions [5] and standardized strip applications [6] enables high-throughput screening of new contact lens materials or ophthalmic drug formulations. The ability to quantify and reliably reproduce conjunctival staining intensity [6] supports its use as a robust biomarker for ocular surface irritation or damage in pre-clinical and clinical safety studies, where consistency and ease of use are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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